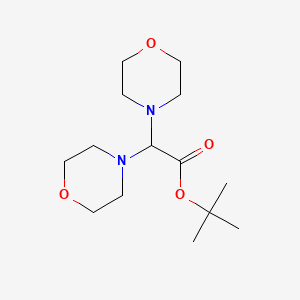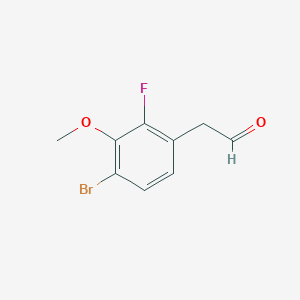
2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of acetaldehyde, featuring a bromo, fluoro, and methoxy substitution on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde typically involves the bromination, fluorination, and methoxylation of a phenylacetaldehyde precursor. One common method includes:
Fluorination: The addition of a fluorine atom, often achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the bromo group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base.
Major Products
Oxidation: 2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetic acid.
Reduction: 2-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The presence of electron-withdrawing groups (bromo and fluoro) and an electron-donating group (methoxy) on the phenyl ring can influence its reactivity and binding affinity to different enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-fluoro-2-methoxyacetophenone: Similar structure but with a ketone group instead of an aldehyde.
4-Bromo-2-methoxyphenylboronic acid: Similar structure but with a boronic acid group.
2-Bromo-2-(4-methoxyphenyl)acetic acid: Similar structure but with a carboxylic acid group.
Propiedades
Fórmula molecular |
C9H8BrFO2 |
|---|---|
Peso molecular |
247.06 g/mol |
Nombre IUPAC |
2-(4-bromo-2-fluoro-3-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3,5H,4H2,1H3 |
Clave InChI |
ZRRRTEMLLSVELP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1F)CC=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


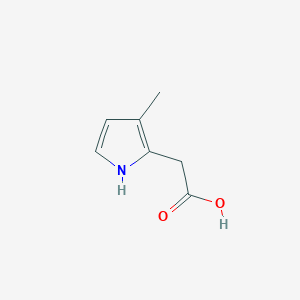
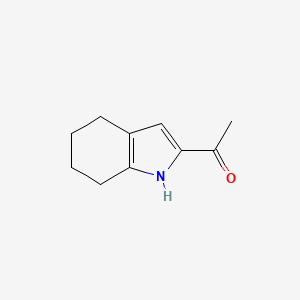
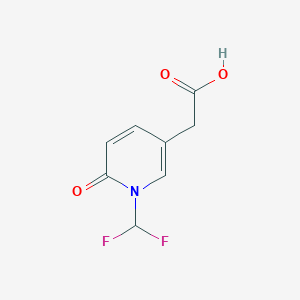

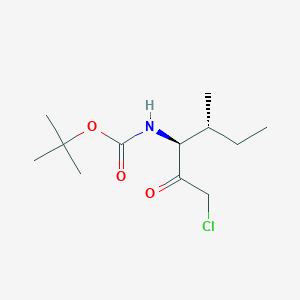
![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)
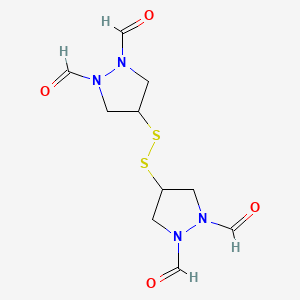
![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)


![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
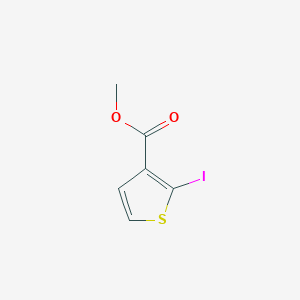
![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)
